molecular formula C15H21N3O2 B2909310 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol CAS No. 1466706-72-8

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol

Cat. No. B2909310
CAS RN: 1466706-72-8
M. Wt: 275.352
InChI Key: JVYULKSYOIPKNA-UHFFFAOYSA-N
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Description

The compound “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” is a complex organic molecule. It contains a pyridinol group, which is a type of aromatic compound that has a hydroxyl group (-OH) attached to a pyridine ring. It also contains a cyclopentylpiperazine group, which is a type of cyclic compound that is often found in pharmaceuticals and other bioactive compounds .


Chemical Reactions Analysis

The chemical reactions that “this compound” undergoes would depend on its exact molecular structure and the conditions it’s exposed to. Similar compounds have been found to undergo reactions such as oxidation, reduction, and various types of substitution reactions .

Mechanism of Action

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is a selective inhibitor of PDE4, which is an enzyme that breaks down cAMP in cells. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which can lead to a variety of biochemical and physiological effects. Increased levels of cAMP can activate protein kinase A (PKA), which can phosphorylate various proteins and activate downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines and chemokines, increase the survival of neurons, and inhibit the growth and proliferation of cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of asthma and COPD, protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease, and inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for the specific modulation of cAMP levels in cells. It has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol. One direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and half-life in vivo.

Synthesis Methods

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-cyclopentylpiperazine with 3-hydroxy-4-pyridone to form the intermediate 5-(4-cyclopentylpiperazine-1-carbonyl)pyridin-3-one. This intermediate is then reacted with a reducing agent to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has been studied for its potential use in treating various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis are characterized by increased levels of inflammatory cytokines and chemokines. PDE4 inhibitors such as this compound have been shown to reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the loss of neurons in the brain. PDE4 inhibitors such as this compound have been shown to increase the levels of cAMP in neurons, which can promote neuronal survival and protect against neurodegeneration.
Cancer is characterized by uncontrolled cell growth and proliferation. PDE4 inhibitors such as this compound have been shown to inhibit the growth and proliferation of cancer cells by reducing the levels of cAMP in these cells.

Safety and Hazards

The safety and hazards associated with “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” would depend on its exact physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(5-hydroxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14-9-12(10-16-11-14)15(20)18-7-5-17(6-8-18)13-3-1-2-4-13/h9-11,13,19H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYULKSYOIPKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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